1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of the 2,4-dichlorophenyl and 2-oxopyrrolidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea typically involves the reaction of 2,4-dichloroaniline with a suitable isothiocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Temperature: The reaction may be carried out at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-3-(2-oxopyrrolidin-1-yl)thiourea: Lacks the propyl group, potentially altering its chemical and biological properties.
1-(2,4-Dichlorophenyl)-3-(2-oxopyrrolidin-1-yl)urea: Contains a urea group instead of thiourea, which may affect its reactivity and applications.
Uniqueness
1-(2,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is unique due to the combination of the 2,4-dichlorophenyl and 2-oxopyrrolidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3OS/c15-10-4-5-12(11(16)9-10)18-14(21)17-6-2-8-19-7-1-3-13(19)20/h4-5,9H,1-3,6-8H2,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYKMYISFMAENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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